Authored by Gemini, Senior Application Scientist
Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to 4,4'-Thiobis(6-tert-butyl-m-cresol)
Abstract
This technical guide provides a comprehensive overview of 4,4'-Thiobis(6-tert-butyl-m-cresol), a high-performance phenolic antioxidant. It delves into its chemical and physical properties, synthesis methodologies, and its primary applications in the stabilization of polymers such as polyethylene, polypropylene, and various synthetic rubbers.[1][2][3] The guide elucidates the mechanistic pathways through which this compound exerts its antioxidant effects, focusing on its role as a radical scavenger.[1][2] Furthermore, it presents a detailed toxicological and safety profile, supported by data from regulatory bodies, to ensure safe handling and application. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development who require a deep technical understanding of this important industrial chemical.
Introduction and Compound Profile
4,4'-Thiobis(6-tert-butyl-m-cresol), also known by trade names such as Santonox R and Antioxidant 300, is a non-staining, highly efficient phenolic antioxidant.[1][4] Its molecular structure, featuring two sterically hindered phenol units linked by a sulfur atom, is key to its efficacy in preventing the oxidative degradation of organic materials.[4] The bulky tert-butyl groups adjacent to the hydroxyl groups enhance its stability and solubility in organic matrices, while the thioether linkage provides synergistic antioxidant activity.[4] This compound is particularly valued in applications where color retention and long-term stability are critical, such as in light-colored rubber products, plastics for food packaging, and adhesives.[1][2][3][5]
Chemical Structure
Caption: Chemical structure of 4,4'-Thiobis(6-tert-butyl-m-cresol).
Physicochemical Properties
The physical and chemical characteristics of 4,4'-Thiobis(6-tert-butyl-m-cresol) are summarized in the table below. These properties are critical for determining its suitability for various industrial processes and applications.
| Property | Value | Source(s) |
| CAS Number | 96-69-5 | [6][7] |
| Molecular Formula | C₂₂H₃₀O₂S | [1][6][7] |
| Molecular Weight | 358.54 g/mol | [1][7] |
| Appearance | White to light-gray or tan powder | [1][6][8] |
| Odor | Slightly aromatic | [6][8] |
| Melting Point | 160-165 °C (320-329 °F) | [5][9] |
| Flash Point | 215 °C (419 °F) | |
| Autoignition Temperature | 402 °C | |
| Solubility | Insoluble in water; soluble in organic solvents like benzene, ethanol, and acetone. | [1][2][5] |
| Density | 1.10 g/cm³ | [6] |
| Vapor Pressure | 6.3 x 10⁻⁷ mmHg at 70 °C (158 °F) | [8] |
Synthesis and Manufacturing
The industrial synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol) typically involves the reaction of 6-tert-butyl-m-cresol with a sulfurizing agent.
Simplified Synthesis Pathway
Caption: Simplified reaction scheme for the synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol).
A common method involves the reaction of 2-tert-butyl-5-methylphenol with sulfur dichloride. More recent, environmentally friendly synthesis routes have been developed to avoid the use of hazardous reagents like chlorine and sulfur dichloride, which generate significant amounts of hydrogen chloride gas.[10] One such method involves a multi-step process using a silver salt, iodine, and thiourea.[10]
Exemplary Laboratory Synthesis Protocol
This protocol is based on a patented "greener" synthesis method.[10]
-
Step 1: Intermediate Formation
-
In a reaction vessel protected from light, combine 2-tert-butyl-5-methylphenol, a silver salt (e.g., silver trifluoroacetate), and iodine in a suitable organic solvent such as chloroform. The molar ratio should be approximately 1:1:1.[10]
-
Stir the mixture at room temperature for 10 minutes to 5 hours. The disappearance of the iodine color indicates the formation of the intermediate and silver iodide precipitate.[10]
-
-
Step 2: Filtration and Washing
-
Step 3: Thio-ether Bridge Formation
-
To the dried organic phase, add copper powder, thiourea, and a base.
-
Continue the reaction to form the final product, 4,4'-Thiobis(6-tert-butyl-m-cresol).[10]
-
-
Step 4: Purification
Mechanism of Action as a Phenolic Antioxidant
Phenolic antioxidants, including 4,4'-Thiobis(6-tert-butyl-m-cresol), function primarily by interrupting the free-radical chain reactions that lead to oxidative degradation. The primary mechanism is hydrogen atom transfer (HAT).[11][12]
-
Initiation: The degradation process begins when an initiating species (e.g., heat, UV light) abstracts a hydrogen atom from a polymer backbone (P-H), forming a polymer alkyl radical (P•).
-
Propagation: The polymer alkyl radical (P•) reacts rapidly with oxygen to form a polymer peroxy radical (POO•). This peroxy radical can then abstract a hydrogen from another polymer chain, propagating the degradation cycle.
-
Intervention by 4,4'-Thiobis(6-tert-butyl-m-cresol):
-
The phenolic antioxidant (ArOH) donates the hydrogen atom from its hydroxyl group to the peroxy radical (POO•).[13][14]
-
This neutralizes the reactive peroxy radical, forming a stable polymer hydroperoxide (POOH) and a resonance-stabilized phenoxy radical (ArO•).[13]
-
The steric hindrance provided by the tert-butyl groups on the phenoxy radical prevents it from initiating new radical chains, thus terminating the oxidative cycle.[15]
-
Caption: Mechanism of radical scavenging by hydrogen atom donation.
Industrial Applications
4,4'-Thiobis(6-tert-butyl-m-cresol) is a versatile antioxidant used in a wide range of materials.[15]
-
Plastics: It is widely used as a stabilizer in polyolefins like polyethylene (PE) and polypropylene (PP), as well as in ABS, polystyrene, and polyurethanes.[2][3] Its low volatility and high thermal stability make it suitable for high-temperature processing of these polymers.[1]
-
Rubber and Elastomers: It provides excellent protection against oxidation for light-colored and non-staining rubber compounds, including neoprene and other synthetic rubbers.[1][2][3] It exhibits a synergistic effect when used in combination with carbon black.[1]
-
Adhesives and Lubricants: This compound is used to stabilize adhesives and lubricants, preventing degradation and extending their service life.[16]
-
Food Contact Materials: Due to its low toxicity, it is approved in many countries for use in plastic products that come into contact with food, such as packaging films.[2][17][18]
Toxicology and Safety Profile
A thorough understanding of the toxicological and safety profile is essential for the responsible handling and application of any chemical substance.
Summary of Toxicological Data
| Endpoint | Value / Observation | Source(s) |
| Acute Oral Toxicity (LD50) | >5,010 mg/kg (rabbit, dermal) | [19] |
| Acute Oral Toxicity (LD50) | 2345 mg/kg (rat, oral) | |
| Skin Irritation | Causes skin irritation. May cause an allergic skin reaction (sensitization). | [20][21] |
| Eye Irritation | Causes serious eye irritation. | [21] |
| Mutagenicity | Not mutagenic in the Ames test. Induced an increase in sister chromatid exchanges in Chinese hamster ovary cells, but no chromosomal aberrations. | [2] |
| Carcinogenicity | Not classifiable as a human carcinogen (ACGIH Group A4). | [19][22] |
| Target Organs | May cause damage to the liver and kidneys through prolonged or repeated exposure. | [20][21] |
| Environmental Toxicity | Toxic to aquatic life with long-lasting effects. |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[20][21] In dusty environments, respiratory protection may be necessary.
-
Handling: Avoid breathing dust.[21] Wash hands thoroughly after handling.[21] Contaminated work clothing should not be allowed out of the workplace.[21]
-
Storage: Store in a cool, dry place below 30°C, away from light and incompatible materials such as strong oxidizers.[9][23][24]
-
Spills: In case of a spill, remove ignition sources, dampen the solid material with 60-70% ethanol, and transfer to a suitable container for disposal.[24]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of 4,4'-Thiobis(6-tert-butyl-m-cresol) and for its quantification in various matrices.
Exemplary HPLC Protocol
This is a general protocol for the analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol).[25]
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[25]
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., the mobile phase or a component of it) to a known concentration.
-
Injection: Inject a known volume of the sample solution into the HPLC system.
-
Quantification: Compare the peak area of the analyte to that of a certified reference standard to determine purity or concentration.
Conclusion
4,4'-Thiobis(6-tert-butyl-m-cresol) is a highly effective and industrially significant phenolic antioxidant. Its unique chemical structure provides excellent stability to a wide range of polymeric materials, preventing oxidative degradation and extending product lifespan. While it possesses a favorable toxicological profile, particularly its low acute toxicity, proper industrial hygiene and handling procedures are necessary to mitigate risks associated with skin and eye irritation and potential sensitization. Its continued use in critical applications, including food contact materials, underscores its importance in the polymer and chemical industries.
References
-
Concept, mechanism, and applications of phenolic antioxidants in foods. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 5, 2026, from [Link]
-
Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed. Retrieved January 5, 2026, from [Link]
-
Mechanisms of action by which phenolic compounds present antioxidant activity. (n.d.). ScienceDirect. Retrieved January 5, 2026, from [Link]
-
4,4'-Thiobis(6-tert-butyl-m-cresol). (n.d.). Jinan Future chemical Co.,Ltd. Retrieved January 5, 2026, from [Link]
-
Phenolic acids: Natural versatile molecules with promising therapeutic applications. (n.d.). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
-
Santonox | C22H30O2S | CID 7308. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
-
4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL). (n.d.). U.S. Food and Drug Administration (FDA). Retrieved January 5, 2026, from [Link]
-
5-tert-butyl-4-hydroxy-2-methyl phenyl sulfide, 96-69-5. (n.d.). thegoodscentscompany.com. Retrieved January 5, 2026, from [Link]
-
4,4'-THIOBIS(6-tert-BUTYL- m-CRESOL) HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 5, 2026, from [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - 4,4'-Thiobis(6-tert-butyl-m-cresol). (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved January 5, 2026, from [Link]
-
4,4'-THIOBIS(6-tert-BUTYL-m-CRESOL). (n.d.). American Conference of Governmental Industrial Hygienists (ACGIH). Retrieved January 5, 2026, from [Link]
-
4,4'-Thiobis(6-tert-butyl-m-cresol) (96-69-5). (n.d.). National Toxicology Program. Retrieved January 5, 2026, from [Link]
-
4,4'-Thiobis(2-tert-butyl-6-methylphenol). (n.d.). PubChem, National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
-
High-Performance Antioxidant: Understanding 4,4'-Butylidenebis(6-tert-butyl-m-cresol) for Enhanced Product Stability. (n.d.). LinkedIn. Retrieved January 5, 2026, from [Link]
-
4, 4'-Thiobis(6-tert-butyl-m-cresol)|96-69-5. (n.d.). Huangshan KBR New Material Technology Co., Ltd.. Retrieved January 5, 2026, from [Link]
- Synthesis method of 4, 4' -thiobis (6-tert-butyl-3-methylphenol). (n.d.). Google Patents.
-
Product Center - Pharmaceutical Customized Synthesis. (n.d.). Huangshan Violet Biotechnology Co., Ltd.. Retrieved January 5, 2026, from [Link]
-
4,4'-Thiobis(6-tert-butyl-m-cresol). (2018). SIELC Technologies. Retrieved January 5, 2026, from [Link]
-
Exposure to the synthetic phenolic antioxidant 4,4′-thiobis(6-t-butyl-m-cresol) disrupts early development in the frog Silurana tropicalis. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
Sources
- 1. 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5 [chemicalbook.com]
- 2. 4,4'-Thiobis(6-tert-butyl-m-cresol) CAS#: 96-69-5 [m.chemicalbook.com]
- 3. Synthesis Solutions | 96-69-5 | 4,4-Thiobis (6-Tert-Butyl-m-Cresol) distributor supplier | antioxidant in plastics and rubber industries [barentz-na.com]
- 4. CAS 96-69-5: 4,4′-Thiobis(3-methyl-6-tert-butylphenol) [cymitquimica.com]
- 5. 4, 4'-Thiobis (6-tert-butyl-m-cresol) /Antioxidant 300 CAS 96-69-5 - 4 4'-Thiobis (6-tert-butyl-m-cresol), Antioxidant 300 | Made-in-China.com [m.made-in-china.com]
- 6. 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | Occupational Safety and Health Administration [osha.gov]
- 7. scbt.com [scbt.com]
- 8. Santonox | C22H30O2S | CID 7308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 96-69-5 | CAS DataBase [m.chemicalbook.com]
- 10. CN113200893A - Synthesis method of 4, 4' -thiobis (6-tert-butyl-3-methylphenol) - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Concept, mechanism, and applications of phenolic antioxidants in foods [pubmed.ncbi.nlm.nih.gov]
- 13. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-tert-butyl-4-hydroxy-2-methyl phenyl sulfide, 96-69-5 [thegoodscentscompany.com]
- 17. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 18. 4, 4'-Thiobis(6-tert-butyl-m-cresol)|96-69-5--Huangshan KBR New Material Technology Co., Ltd. [kbrchem.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. nj.gov [nj.gov]
- 21. 4,4'-Thiobis(6-tert-butyl-m-cresol)--Huangshan Violet Biotechnology Co., Ltd. [zllchemical.com]
- 22. 4,4'-THIOBIS(6-tert-BUTYL-m-CRESOL) - ACGIH [acgih.org]
- 23. jnfuturechemical.com [jnfuturechemical.com]
- 24. 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 25. 4,4’-Thiobis(6-tert-butyl-m-cresol) | SIELC Technologies [sielc.com]
